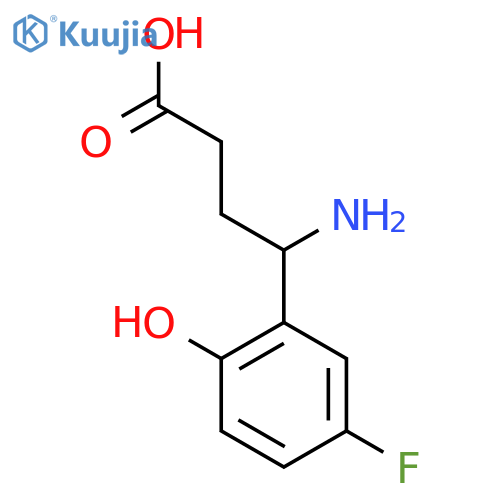

Cas no 1270542-32-9 (4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid)

4-アミノ-4-(5-フルオロ-2-ヒドロキシフェニル)ブタン酸は、フッ素原子とヒドロキシル基を有する芳香環を特徴とする有機化合物です。この化合物は、医薬品中間体や生化学研究用試薬としての応用が期待されています。特に、フッ素原子の導入により代謝安定性が向上し、ヒドロキシル基の存在により分子の極性が調整可能な点が特長です。また、アミノ基とカルボキシル基を有することから、ペプチド修飾や生物活性分子の設計にも有用です。高い純度と安定性を備えており、精密有機合成における多様な反応に適しています。

1270542-32-9 structure

商品名:4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid

- EN300-1870759

- 1270542-32-9

-

- インチ: 1S/C10H12FNO3/c11-6-1-3-9(13)7(5-6)8(12)2-4-10(14)15/h1,3,5,8,13H,2,4,12H2,(H,14,15)

- InChIKey: CTADKUDWCRAWHW-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)C(CCC(=O)O)N)O

計算された属性

- せいみつぶんしりょう: 213.08012141g/mol

- どういたいしつりょう: 213.08012141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 83.6Ų

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1870759-0.25g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1870759-1.0g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 1g |

$1129.0 | 2023-06-01 | ||

| Enamine | EN300-1870759-5.0g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 5g |

$3273.0 | 2023-06-01 | ||

| Enamine | EN300-1870759-5g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1870759-10g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1870759-10.0g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 10g |

$4852.0 | 2023-06-01 | ||

| Enamine | EN300-1870759-0.1g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1870759-2.5g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1870759-1g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1870759-0.05g |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |

1270542-32-9 | 0.05g |

$948.0 | 2023-09-18 |

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid 関連文献

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

1270542-32-9 (4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 13769-43-2(potassium metavanadate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 55290-64-7(Dimethipin)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量